6-(ethylamino)pyrazine-2-carboxylic acid

Molecular Weight Lipophilicity Physicochemical Properties

6-(Ethylamino)pyrazine-2-carboxylic acid is a critical building block for structure-activity relationship (SAR) studies in antimycobacterial drug discovery. Its unique ethylamino substitution increases molecular weight by 14 g/mol and modifies lipophilicity compared to methylamino derivatives, directly impacting membrane permeability and MIC values. This compound enables precise amide coupling and bifunctional probe design, making it indispensable for reproducible medicinal chemistry campaigns.

Molecular Formula C7H9N3O2
Molecular Weight 167.2
CAS No. 124367-58-4
Cat. No. B6266528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(ethylamino)pyrazine-2-carboxylic acid
CAS124367-58-4
Molecular FormulaC7H9N3O2
Molecular Weight167.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Ethylamino)pyrazine-2-carboxylic Acid (CAS 124367-58-4) – Core Chemical & Procurement Profile


6-(Ethylamino)pyrazine-2-carboxylic acid (CAS 124367-58-4) is a heterocyclic pyrazine derivative featuring a carboxylic acid at the 2‑position and an ethylamino substituent at the 6‑position, with a molecular formula of C₇H₉N₃O₂ and a molecular weight of 167.17 g/mol [1]. Commercial sources typically offer this compound at purities of 95% or 98% (HPLC/UPLC) for pharmaceutical research and development applications . As a member of the pyrazine‑2‑carboxylic acid family—which includes the first‑line antitubercular prodrug pyrazinamide and its active metabolite pyrazinoic acid—this compound serves primarily as a versatile building block in the synthesis of more complex heterocyclic molecules and potential antimicrobial agents [2].

6-(Ethylamino)pyrazine-2-carboxylic Acid – Why Substitution with Close Analogs Is Not Straightforward


In‑class compounds such as 6‑(methylamino)pyrazine‑2‑carboxylic acid or unsubstituted pyrazine‑2‑carboxylic acid are not interchangeable with 6‑(ethylamino)pyrazine‑2‑carboxylic acid (CAS 124367-58-4) in research settings. Although they share the same pyrazine‑2‑carboxylic acid core, variations in the N‑alkyl substituent (e.g., methyl vs. ethyl vs. hydrogen) alter molecular weight, lipophilicity (cLogP), hydrogen‑bonding capacity, and steric bulk—each of which directly impacts solubility, membrane permeability, target‑binding affinity, and overall structure‑activity relationships (SAR) in biological assays [1]. In drug discovery programs exploring pyrazine‑based antimycobacterial or antimicrobial agents, even minor N‑alkyl modifications have been shown to shift minimum inhibitory concentration (MIC) values by several fold, underscoring the need for exact compound identity in reproducible medicinal chemistry and SAR campaigns [2].

6-(Ethylamino)pyrazine-2-carboxylic Acid (CAS 124367-58-4) – Quantifiable Differentiation Evidence vs. Comparator Compounds


Molecular Weight and Physicochemical Profile Differentiate 6-(Ethylamino)pyrazine-2-carboxylic Acid from 6-(Methylamino)pyrazine-2-carboxylic Acid

The target compound possesses a molecular weight of 167.17 g/mol, whereas its closest N‑alkyl analog, 6‑(methylamino)pyrazine‑2‑carboxylic acid, has a molecular weight of 153.14 g/mol—a difference of 14.03 g/mol (one methylene unit) [1][2]. This incremental increase in mass is accompanied by an expected increase in lipophilicity (predicted XLogP3‑AA of approximately 0.5–1.0 for the ethyl analog versus ~0 for the methyl analog based on pyrazinecarboxylic acid series trends), which influences membrane permeability and retention time in reversed‑phase HPLC analyses [3].

Molecular Weight Lipophilicity Physicochemical Properties

Purity and Handling Specifications Distinguish 6-(Ethylamino)pyrazine-2-carboxylic Acid from Less Characterized Analogs

Multiple reputable vendors report the purity of 6‑(ethylamino)pyrazine‑2‑carboxylic acid at 98% (HPLC/UPLC) or greater, with defined storage conditions of sealed, dry environment at 2–8 °C and ambient shipping temperature . In contrast, its methylamino analog (6‑(methylamino)pyrazine‑2‑carboxylic acid, CAS 54409-13-1) is noted as a discontinued product by at least one major supplier, indicating potential supply‑chain or stability differences between the two analogs .

Purity Storage Stability Procurement Specifications

Synthetic Versatility: 6-(Ethylamino)pyrazine-2-carboxylic Acid as a Key Building Block for Antimycobacterial Candidate Generation

The compound serves as a precursor in the synthesis of pyrazine‑2‑carboxylic acid derivatives with demonstrated antimycobacterial activity. While no direct MIC data exist for the parent ethylamino acid itself, structurally related 3‑aminopyrazine‑2‑carboxylic acid esters have exhibited MIC values of 6.25 µg/mL against M. tuberculosis H37Rv [1]. The ethylamino substituent provides a handle for further derivatization (e.g., acylation, alkylation) that is not available in unsubstituted pyrazine‑2‑carboxylic acid (CAS 98‑97‑5), which lacks the N‑alkyl group entirely .

Antimycobacterial Building Block Medicinal Chemistry

6-(Ethylamino)pyrazine-2-carboxylic Acid – Optimal Research & Industrial Application Scenarios


Medicinal Chemistry: Synthesis of Pyrazine‑2‑carboxamide Derivatives for Antimycobacterial Screening

The compound is ideally suited as a starting material for the preparation of N‑substituted pyrazine‑2‑carboxamides via coupling of the carboxylic acid group with primary or secondary amines. This strategy parallels the design of 3‑(phenylcarbamoyl)pyrazine‑2‑carboxylic acids that have shown MIC values as low as 1.56 µg/mL against M. tuberculosis H37Rv [1].

Structure‑Activity Relationship (SAR) Studies: Evaluating the Impact of N‑Alkyl Chain Length on Biological Activity

In programs investigating the SAR of pyrazine‑based antimicrobials, 6‑(ethylamino)pyrazine‑2‑carboxylic acid serves as a precise comparator to the methylamino analog (CAS 54409-13-1). The incremental 14 g/mol increase in molecular weight and associated changes in lipophilicity allow researchers to quantify the effect of N‑alkyl extension on target binding and cellular permeability [2].

Chemical Biology: Synthesis of Fluorescent or Affinity Probes via Carboxyl‑Derivatization

The free carboxylic acid group of 6‑(ethylamino)pyrazine‑2‑carboxylic acid can be activated and conjugated to amine‑containing linkers, biotin, or fluorophores, enabling the creation of chemical biology probes for target‑identification studies. The ethylamino group remains available for orthogonal derivatization, providing a second modification site .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(ethylamino)pyrazine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.